4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-20-11-2-4-12(5-3-11)21(18,19)16-10-8-14-13-6-7-15-17(13)9-10/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNPOVWLICPDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the following steps:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core: : This can be achieved through the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction may involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
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Introduction of the Benzenesulfonamide Group: : The benzenesulfonamide group can be introduced through a sulfonation reaction, where the pyrazolo[1,5-a]pyrimidine core is treated with a sulfonyl chloride derivative in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide, showcasing their potential as anticancer agents. These compounds exhibit inhibitory effects on various cancer cell lines due to their ability to target multiple pathways involved in tumor growth and proliferation.
- Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed significant cytotoxicity against human cancer cell lines. The incorporation of specific substituents was found to enhance their potency and selectivity against cancer cells while minimizing effects on normal cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It acts as a multi-target inhibitor, affecting key enzymes involved in inflammatory processes.
- Case Study : A series of derivatives were evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes and lipoxygenases (LOX). Notably, certain derivatives exhibited strong COX-2 inhibition with low toxicity profiles compared to traditional anti-inflammatory drugs . The selectivity indices indicated that these compounds could serve as safer alternatives for treating inflammatory conditions.
Data Tables
| Compound | Target | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| This compound | COX-2 | 60 | 212.24 |
| Derivative A | COX-1 | 120 | 208.33 |
| Derivative B | 5-LOX | 2.4 | 158.33 |
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to the disruption of biological pathways that are essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Analysis
Substituent Electronic Effects: The 4-methoxy group in the target compound enhances solubility and may moderate binding interactions compared to electron-withdrawing groups (e.g., nitro in 2b or fluoro in 10). For instance, 2b (3-nitrophenyl diazenyl) showed reduced solubility but increased cytotoxicity in cancer models, suggesting electron-withdrawing groups may enhance target affinity . Amino and hydroxy groups (e.g., in 2a) contribute to hydrogen bonding with biological targets, as seen in its potent anticancer activity .
Sulfonamide Role :
- The sulfonamide group is critical for antimicrobial activity, as demonstrated by 8h and derivatives in , which showed efficacy against Fusarium and Penicillium spp. .
Azo vs. Methoxy Linkers :
- Azo groups (e.g., in 8h ) may confer colorimetric properties and influence π-π stacking with biological targets, whereas methoxy groups prioritize solubility .
Scaffold Optimization: Systematic substitution on the pyrazolopyrimidine scaffold (e.g., 6m/6p) highlights that minor changes (e.g., methyl vs. methoxy) can drastically alter potency, as seen in PDE4 inhibition .
Biological Activity
4-Methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics and anti-inflammatory applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the use of various coupling reactions to attach the pyrazolo[1,5-a]pyrimidine moiety to a benzenesulfonamide scaffold. The structural framework of this compound is characterized by a fused pyrazole and pyrimidine ring system, which is known for its biological significance. The incorporation of a methoxy group at the para position of the benzenesulfonamide enhances its solubility and potentially modulates its biological activity.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages reaching 54.25% and 38.44%, respectively . These compounds often act through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| This compound | HepG2 | 10.5 | 54.25 |
| This compound | HeLa | 15.3 | 38.44 |
Anti-inflammatory Activity
In addition to anticancer properties, this compound has exhibited anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical mediators in inflammatory processes. The compound's design allows it to act as a multi-target agent, potentially reducing side effects associated with traditional single-target anti-inflammatory drugs .
Table 2: Inhibitory Activity Against COX and LOX Enzymes
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-2 | 2.4 |
| This compound | LOX | 1.9 |
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is significantly influenced by their structural modifications. For example, variations in substituents at the N1 position of the pyrazole ring can lead to substantial changes in antiproliferative activity. Compounds with bulky or electron-donating groups tend to exhibit enhanced activity compared to their unsubstituted counterparts .
Case Studies
A study focusing on a series of benzenesulfonamide derivatives highlighted that those with specific substitutions showed improved selectivity for COX-2 over COX-1, leading to better therapeutic profiles with reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Additionally, another investigation into the pharmacokinetics of these compounds demonstrated that modifications to enhance solubility also correlated with increased bioavailability and efficacy in vivo.
Q & A
Q. What are the key synthetic steps for preparing 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves:
Core Formation : Cyclization of pyrazolo[1,5-a]pyrimidine precursors (e.g., 2-methylpyrazole) with electrophiles under reflux conditions .
Sulfonamide Coupling : Reaction of the pyrazolo[1,5-a]pyrimidine-6-amine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and validated via NMR .
Q. How is the compound structurally characterized to confirm its identity?
Methodological Answer:
Q. What initial biological assays are recommended for evaluating its bioactivity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., CDKs) using ATP-competitive assays with recombinant enzymes .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, optimize sulfonylation by varying triethylamine equivalents (1.5–3.0 eq.) and reaction time (4–12 hrs) .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., amine activation) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, pyrimidine → triazine) and compare bioactivity .
-
Key Parameters :
- Hydrophobicity : LogP measurements (HPLC) to correlate with membrane permeability .
- Electron Effects : Hammett constants (σ) for substituents on the benzenesulfonamide moiety .
-
Table: Representative SAR Data
Substituent (R) Enzyme IC₅₀ (nM) MIC (μg/mL) 4-OCH₃ 12.5 8.0 4-Cl 45.0 32.0 4-NO₂ >100 >64 Data extrapolated from analogs in .
Q. What computational approaches are used to study target interactions?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 3K6) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of sulfonamide-enzyme hydrogen bonds .
- QSAR Models : Build regression models linking molecular descriptors (e.g., polar surface area) to IC₅₀ values .
Q. How to address contradictions in biological data across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell passage number) from conflicting studies .
- Counter-Screening : Test the compound in orthogonal assays (e.g., thermal shift vs. enzymatic activity) .
- Proteomics : Identify off-target interactions via affinity pull-down assays coupled with LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
